2-Nitroanisole

Electrochemistry Nitroarene Reduction Free Radical Stability

2-Nitroanisole (CAS 91-23-6), also designated as 1-methoxy-2-nitrobenzene or ortho-nitroanisole, is a nitro-substituted aromatic ether (C₇H₇NO₃) characterized by the adjacency of a methoxy (–OCH₃) donor and a nitro (–NO₂) acceptor on the benzene ring. It is an industrial intermediate produced primarily via methanolic sodium hydroxide reaction with 2-chloronitrobenzene and is predominantly used in the synthesis of the azo dye precursors ortho-anisidine and ortho-dianisidine.

Molecular Formula NO2C6H4OCH3
C7H7NO3
C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 91-23-6
Cat. No. B033030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroanisole
CAS91-23-6
Synonyms1-Methoxy-2-nitrobenzene;  1-Methoxy-2-nitrobenzene;  1-Nitro-2-methoxybenzene;  2-Methoxy-1-nitrobenzene;  2-Methoxynitrobenzene;  2-Nitroanisole;  2-Nitromethoxybenzene;  NSC 5506;  o-Methoxynitrobenzene;  o-Nitroanisole;  o-Nitrobenzene Methyl Ether;  o-Nitr
Molecular FormulaNO2C6H4OCH3
C7H7NO3
C7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
InChIKeyCFBYEGUGFPZCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
Miscible with ethanol, ethyl ether;  soluble in carbon tetrachloride
In water, 1.69X10+3 mg/L at 30 °C
Solubility in water at 20 °C: none

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitroanisole (CAS 91-23-6): A Core Ortho-Substituted Nitroarene for Dye and Pharmaceutical Synthesis


2-Nitroanisole (CAS 91-23-6), also designated as 1-methoxy-2-nitrobenzene or ortho-nitroanisole, is a nitro-substituted aromatic ether (C₇H₇NO₃) characterized by the adjacency of a methoxy (–OCH₃) donor and a nitro (–NO₂) acceptor on the benzene ring [1]. It is an industrial intermediate produced primarily via methanolic sodium hydroxide reaction with 2-chloronitrobenzene and is predominantly used in the synthesis of the azo dye precursors ortho-anisidine and ortho-dianisidine [2][3]. The compound's specific ortho-substitution pattern confers distinct electronic properties, such as a Hammett substituent constant that differs from its meta and para isomers, which in turn affects its reactivity in nucleophilic aromatic substitution (SNAr) and reduction processes [4].

2-Nitroanisole (91-23-6): Why the Ortho-Nitro/Methoxy Pattern Defeats Simple Interchange with Other Nitroanisoles


Despite sharing the same molecular formula and functional groups, the nitroanisole isomers exhibit fundamentally different chemical behaviors that preclude generic substitution. The ortho-relationship in 2-nitroanisole creates a unique electronic and steric environment that dictates its reactivity and selectivity profile, which is not replicated by 3-nitroanisole (meta) or 4-nitroanisole (para) [1]. Specifically, the proximity of the nitro and methoxy groups in 2-nitroanisole results in distinct electrochemical reduction potentials and nucleophilic aromatic substitution (SNAr) pathways, which differ from the meta- and para-isomers [2][3]. Furthermore, its specific substitution pattern is essential for the industrial synthesis of ortho-anisidine, a key intermediate for certain azo dyes, where the use of other nitroanisole isomers would not yield the desired ortho-substituted aromatic amine product [4]. These quantifiable differences in reduction kinetics, photochemical reactivity, and synthetic utility render 2-nitroanisole a non-interchangeable commodity for targeted synthetic and industrial applications.

Quantitative Evidence Guide: 2-Nitroanisole (91-23-6) Differentiation from 3- and 4-Nitroanisole Isomers


Electrochemical Reduction: 2-Nitroanisole Exhibits Superior Ease of Reduction Compared to 3- and 4-Nitroanisole Isomers at pH 7

A comprehensive electrochemical study directly compared the reduction behavior of the three nitroanisole isomers. At pH 7 in a protic medium, the ease of reduction was unambiguously established as 2-nitroanisole (2-NA) > 3-nitroanisole (3-NA) > 4-nitroanisole (4-NA) [1]. This finding is supported by the calculated second-order decay rate constants (k2dim) for the nitro radical anions in aprotic media, where 2-NA exhibited a slower decay rate than 3-NA, indicating greater radical stability [1].

Electrochemistry Nitroarene Reduction Free Radical Stability

Nucleophilic Photosubstitution: 2-Nitroanisole Shows a Distinct, Concentration-Dependent Site-Selectivity Not Observed with 3-Nitroveratrole

In a direct comparative study of photochemical reactivity, 2-nitroanisole (o-nitroanisole) and 3-nitroveratrole were subjected to nucleophilic photosubstitution with hydroxide ion. While 3-nitroveratrole reacts exclusively meta to the nitro group, 2-nitroanisole undergoes a unique replacement of either substituent, with the proportion of reaction at each site being dependent on the OH⁻ concentration [1]. This divergent behavior, not seen with the meta-substituted analog, highlights a fundamental difference in the photochemical activation pathways.

Photochemistry Nucleophilic Aromatic Substitution Site-Selectivity

Synthetic Precursor: 2-Nitroanisole is the Direct and Irreplaceable Precursor to ortho-Anisidine for Azo Dye Manufacturing

The primary industrial application of 2-nitroanisole is its reduction to ortho-anisidine (2-methoxyaniline), a crucial intermediate in the synthesis of specific azo dyes and pigments [1][2]. This synthetic route is structurally dependent on the ortho-nitroanisole isomer. The use of 3-nitroanisole or 4-nitroanisole would yield the corresponding meta- or para-anisidine isomers, which are different chemical entities with distinct and non-overlapping dye applications [1]. Therefore, in the supply chain for ortho-anisidine and its derived colorants, 2-nitroanisole is a non-substitutable feedstock.

Dye Intermediate Synthetic Route Specificity ortho-Anisidine

Solvatochromic Probe Application: 2-Nitroanisole Serves as a Specific Spectroscopic Probe for Supercritical Fluid Cybotactic Regions

2-Nitroanisole is established as a solvatochromic probe of choice for investigating the polarity and local solvent environment (cybotactic region) in pure and mixed supercritical fluid systems, such as supercritical CO₂, N₂O, and their mixtures with methanol [1][2]. Its UV absorption shift is calibrated to the Kamlet-Taft π* polarity scale, enabling quantitative comparisons of solvent strength [2]. While other solvatochromic probes (e.g., 4-nitroaniline) exist, the specific combination of moderate polarity sensitivity, thermal stability, and solubility profile makes 2-nitroanisole particularly well-suited for this niche application under high-pressure, non-aqueous conditions.

Solvatochromism Supercritical Fluids UV-Vis Spectroscopy

Regioselectivity in Electrophilic Nitration: 2-Nitroanisole Yield is Highly Sensitive to Nitrating Agent and Conditions, Enabling Ortho-Selective Control

The nitration of anisole to produce 2-nitroanisole is a classic demonstration of ortho/para directing effects. The ortho:para ratio is not fixed but is highly tunable based on the nitrating system. Traditional mixed acid (HNO₃/H₂SO₄) yields an ortho:para ratio of ~1.5:1 (approximately 60% ortho) . In contrast, the use of dinitrogen pentoxide (N₂O₅) in liquefied 1,1,1,2-tetrafluoroethane achieves a remarkable 95% selectivity for the ortho product (2-nitroanisole) under solvent-free conditions, with a 15-fold reduction in byproduct formation . This quantifiable difference in regiochemical control is a critical point of differentiation for users seeking to maximize the yield of the desired ortho isomer over the para isomer (4-nitroanisole).

Electrophilic Aromatic Substitution Nitration Regioselectivity

Carcinogenicity Classification: 2-Nitroanisole is a Non-Genotoxic Carcinogen with a Distinct Metabolic Profile from Its Reduction Product

2-Nitroanisole is classified by the IARC as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence in experimental animals, including increased incidences of urinary bladder tumors in rats and hepatocellular adenomas in mice [1]. Importantly, metabolic studies have shown that its carcinogenicity is not mediated through nitroreduction to the expected aromatic amine (o-anisidine) in hepatic microsomes; instead, it undergoes oxidative detoxication via O-demethylation to 2-nitrophenol [2]. This metabolic pathway differs from other nitroarenes that are activated via nitroreduction, highlighting a unique mechanism of action that has implications for handling, risk assessment, and regulatory compliance.

Toxicology Carcinogenicity Metabolism

2-Nitroanisole (91-23-6): Evidence-Based Industrial and Research Application Scenarios


Targeted Synthesis of ortho-Anisidine and Derived Azo Dyes

When the synthetic objective is the production of ortho-anisidine or its downstream azo dye derivatives, 2-nitroanisole is the essential and irreplaceable starting material [1]. Its ortho-substitution pattern ensures the correct regiochemistry in the final amine product, which is a structural requirement for the desired colorant properties [1]. Procurement of 2-nitroanisole is therefore a non-negotiable specification for any dye intermediate or pigment manufacturer whose process chemistry is designed around the ortho-anisidine scaffold.

Supercritical Fluid Solvent Polarity Probing and Method Development

2-Nitroanisole is a validated solvatochromic probe for characterizing the polarity of pure and mixed supercritical fluid solvents, such as those used in supercritical fluid chromatography (SFC) [2]. Its UV-Vis spectral shift, calibrated to the Kamlet-Taft π* scale, provides a direct and quantitative measure of the cybotactic region's polarity/polarizability as a function of temperature and pressure [2]. Analytical chemists and process engineers developing SFC methods or supercritical extraction processes utilize 2-nitroanisole to optimize solvent strength and selectivity, making its high-purity grade a valuable procurement item for research and quality control laboratories.

Electrochemical and Photochemical Studies of Ortho-Substituted Nitroarenes

Due to its unique ortho-substitution pattern, 2-nitroanisole serves as a benchmark compound for fundamental studies in electrochemistry and photochemistry [3][4]. Its well-characterized reduction potential hierarchy among nitroanisole isomers and its distinctive, concentration-dependent photochemical site-selectivity make it a model substrate for investigating substituent effects and reaction mechanisms [3][4]. Researchers in physical organic chemistry and electrochemistry rely on this compound to probe the limits of linear free-energy relationships and to design new photochemical transformations.

Toxicological and Metabolic Studies of Nitroarene Carcinogens

2-Nitroanisole is an important model compound for studying the metabolism and carcinogenicity of nitroaromatic pollutants [5]. Its classification as an IARC Group 2B carcinogen and its unique oxidative detoxication pathway (O-demethylation rather than nitroreduction) provide a contrast to other nitroarenes that are activated by nitroreductases [5][6]. This makes it a key reference compound for environmental toxicologists and pharmacologists investigating the structure-activity relationships of genotoxicity and for developing in vitro assays to assess human health risks.

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